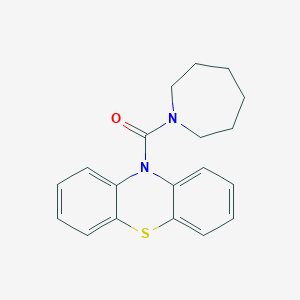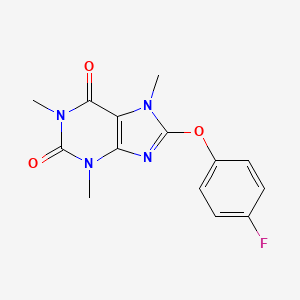
10-(1-azepanylcarbonyl)-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
10-(1-azepanylcarbonyl)-10H-phenothiazine, also known as azepexole, is a chemical compound that belongs to the phenothiazine class of drugs. It is a potent dopamine D2 receptor antagonist and has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Photoredox Catalysis in Organic Synthesis
10-Phenylphenothiazine (PTH) has been utilized as a cost-effective, highly reducing, metal-free photocatalyst for the reduction of carbon-halogen bonds. This application involves the trapping of carbon-centered radical intermediates with a mild hydrogen atom donor, enabling dehalogenations across various substrates with high yields under ambient conditions. This advancement in organic synthesis underscores the significant role of phenothiazine derivatives in facilitating radical transformations, contributing to the development of more sustainable and efficient chemical processes (Discekici et al., 2015).
Dye-sensitized Solar Cells (DSSCs)
Phenothiazine derivatives have been explored extensively for their application in dye-sensitized solar cells (DSSCs). Their versatile scaffold, which allows for structural diversity and electronic modification, has been leveraged to create sensitizers with different geometries. This research highlights the potential of phenothiazine-based dyes in improving the photovoltaic performance of DSSCs, contributing to the development of more efficient and cost-effective solar energy technologies (Buene et al., 2019).
Antimicrobial and Antifungal Applications
Phenothiazine derivatives have shown promising antimicrobial and antifungal activities. The synthesis of azo-phenothiazine compounds and their subsequent evaluation against various microorganisms revealed some level of inhibition, indicating their potential use in developing new antimicrobial agents. This research adds to the growing body of evidence supporting the role of phenothiazine derivatives in medicinal chemistry, particularly in the search for new treatments against resistant strains of bacteria and fungi (Ayuk et al., 2018).
properties
IUPAC Name |
azepan-1-yl(phenothiazin-10-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c22-19(20-13-7-1-2-8-14-20)21-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)21/h3-6,9-12H,1-2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQRFNGCRDWCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-azepanyl(10H-phenothiazin-10-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)
![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5565370.png)
![ethyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5565372.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565384.png)
![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5565401.png)
![N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5565406.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5565414.png)
![(1S*,5R*)-3-(3-chloro-4-methylbenzoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565421.png)
![4-(4-morpholinylmethyl)-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5565429.png)
![ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5565430.png)
![3-({2-[1-(phenylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5565435.png)
![5-methyl-1-(4-methylphenyl)-4-[(2-pyridinylthio)acetyl]-2-piperazinone](/img/structure/B5565457.png)
![2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5565465.png)
